molecular formula C6H8N4O B12868187 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine

1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine

Katalognummer: B12868187
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: FPYVFMIOSSVUCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methoxy-1H-pyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and ability to interact with specific molecular targets. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

1-methoxyimidazo[1,2-b]pyrazol-7-amine

InChI

InChI=1S/C6H8N4O/c1-11-10-3-2-9-6(10)5(7)4-8-9/h2-4H,7H2,1H3

InChI-Schlüssel

FPYVFMIOSSVUCN-UHFFFAOYSA-N

Kanonische SMILES

CON1C=CN2C1=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.